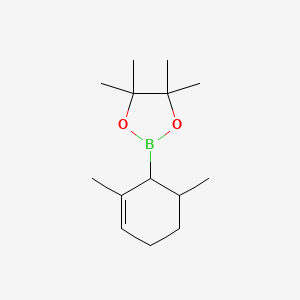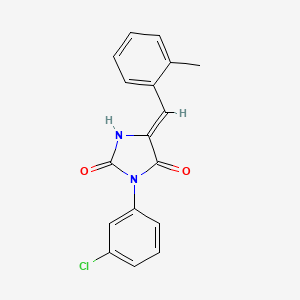
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- is a synthetic organic compound belonging to the hydantoin family. Hydantoins are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the condensation of appropriate aldehydes with hydantoin under acidic or basic conditions. For 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-hydantoin, the reaction might involve the use of m-chlorobenzaldehyde and o-methylbenzaldehyde with hydantoin in the presence of a catalyst such as piperidine or acetic acid.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield oxo-hydantoins, while reduction could produce amino-hydantoins.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-, like other hydantoin derivatives, may have applications in:
Chemistry: As intermediates in organic synthesis.
Biology: As enzyme inhibitors or substrates in biochemical assays.
Medicine: Potential therapeutic agents for conditions like epilepsy and arrhythmias.
Industry: Components in agrochemicals or materials science.
Wirkmechanismus
The mechanism of action for hydantoin derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some hydantoins act as sodium channel blockers, affecting neuronal activity and providing anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant.
Ethotoin: Another anticonvulsant with a similar structure.
Fosphenytoin: A prodrug of phenytoin.
Uniqueness
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- may have unique properties due to the presence of m-chlorophenyl and o-methylbenzylidene groups, which could influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
111223-84-8 |
|---|---|
Molekularformel |
C17H13ClN2O2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-2-3-6-12(11)9-15-16(21)20(17(22)19-15)14-8-4-7-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9- |
InChI-Schlüssel |
ORCVPDFFACHRBR-DHDCSXOGSA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
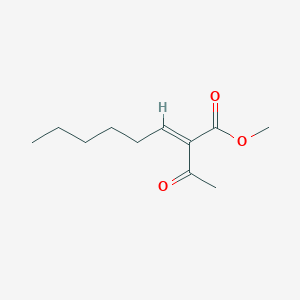
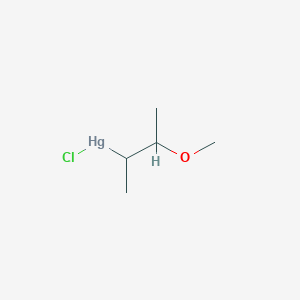
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
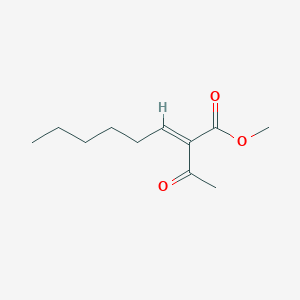
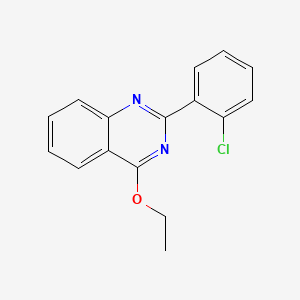
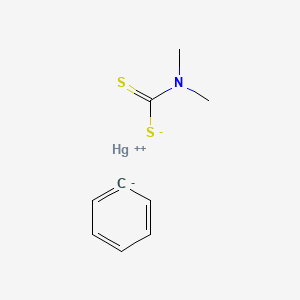

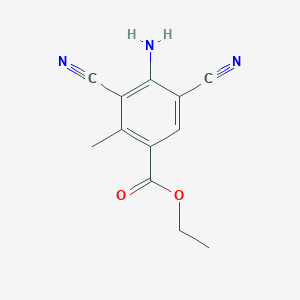
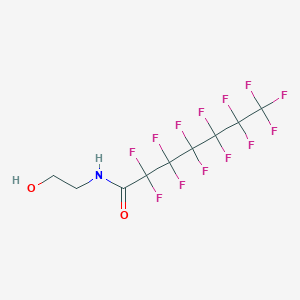
methanone](/img/structure/B14142679.png)

![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
